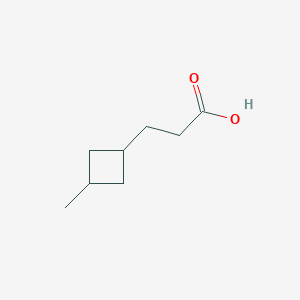

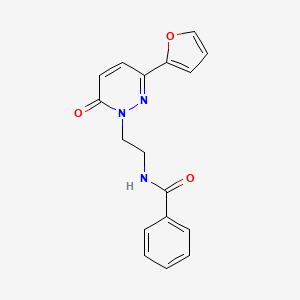

![molecular formula C21H25N3O7S2 B2407980 3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950316-90-2](/img/structure/B2407980.png)

3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzo[e][1,2,4]thiadiazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Single crystal X-ray diffraction is often used to determine the structure of such compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Benzothiadiazine derivatives are synthesized through various methods, including heterocyclization reactions that demonstrate the versatility of these compounds in organic synthesis. For instance, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. This method showcases the potential for generating structurally diverse compounds within this class, which could include derivatives similar to the compound of interest (Shalimov et al., 2016).

Biological Applications

Benzothiadiazine derivatives exhibit a range of biological activities. For example, compounds based on the 1,2,4-benzothiadiazine scaffold have been tested for anticancer activities against various cancer cell lines, demonstrating moderate to good inhibitory activity. This suggests the potential therapeutic applications of these compounds, including possibly the one , in cancer treatment (Kamal et al., 2011).

Pharmacological Relevance

Further exploration into the pharmacological relevance of benzothiadiazine derivatives has led to discoveries of their roles as allosteric modulators of receptors, indicating their potential in developing treatments for neurological disorders. For instance, certain benzothiadiazine derivatives have been identified as positive allosteric modulators of AMPA receptors, offering insights into novel therapeutic strategies for enhancing cognitive function without the excitotoxic side effects of direct agonists (Citti et al., 2016).

Radiosynthesis for Imaging

Benzothiadiazine derivatives have also been utilized in the development of PET tracers for imaging of Alzheimer's disease, illustrating their utility in diagnostic applications. The synthesis of carbon-11-labeled AMPAR allosteric modulators based on benzothiadiazine scaffolds for PET imaging underscores their potential in neuroscience research and diagnosis (Miao et al., 2019).

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of the 2H-1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which have been studied for their potential biological activities.

Mode of Action

It is known that the compound is synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols

Eigenschaften

IUPAC Name |

3-(3,4-diethoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7S2/c1-3-30-18-8-5-15(13-19(18)31-4-2)21-22-17-7-6-16(14-20(17)32(25,26)23-21)33(27,28)24-9-11-29-12-10-24/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYYMILCAUDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

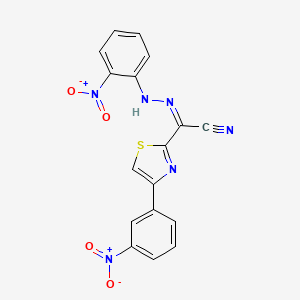

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

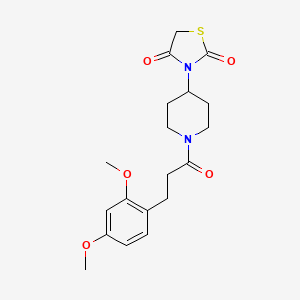

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)